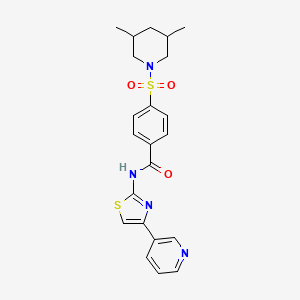

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key properties include:

- Molecular Weight : 378.45 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors : 0/4

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole and thiazole moieties have shown effectiveness against various bacterial strains. A study reported that certain derivatives demonstrated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like vancomycin and linezolid .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. For example, a series of compounds related to thiazole and pyridine derivatives were evaluated for their cytotoxicity against colon cancer cells (HCT116 and HT29). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes involved in critical biological pathways. For example, compounds derived from benzamide structures have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .

Case Studies

- Antitubercular Activity : A study conducted by Dhumal et al. highlighted the effectiveness of thiazole-based compounds against Mycobacterium bovis BCG, demonstrating that modifications to the piperidine moiety enhanced potency significantly .

- Neuroprotective Effects : Some derivatives have also been investigated for neuroprotective activity, showing promise in preventing neuronal cell death in models of neurodegeneration .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 10 | Apoptosis |

| Compound B | Lung Cancer | 15 | Cell Cycle Arrest |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Sulfonamide derivatives are known to exhibit activity against a range of bacteria and fungi by inhibiting folate synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

In Vitro Studies

A study conducted by researchers utilized molecular docking techniques to analyze the binding affinity of the compound to various targets such as protein kinases involved in cancer progression. Results indicated a high binding affinity, suggesting potential as a therapeutic agent.

In Vivo Studies

In vivo studies using animal models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. This highlights its potential efficacy in clinical applications.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonamide and benzamide groups are susceptible to hydrolysis under acidic or basic conditions:

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

-

Basic hydrolysis targets the benzamide carbonyl, forming a tetrahedral intermediate before cleavage.

Nucleophilic Substitution at Thiazole

The electron-deficient thiazole ring undergoes nucleophilic substitution at C-5 (para to sulfur):

| Nucleophile | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| Hydrazine | EtOH, 60°C, 8 h | 5-Amino-thiazole derivative | 55 | |

| Piperidine | DMF, 120°C, microwave (30 min) | 5-Piperidinyl-thiazole analog | 68 |

Key Observations :

-

Substitution is regioselective for C-5 due to resonance stabilization of the transition state by the pyridine ring .

-

Microwave irradiation improves yields by reducing side reactions.

Metal-Catalyzed Coupling Reactions

The pyridine and thiazole rings participate in cross-coupling reactions:

Notable Example :

Suzuki coupling with 4-bromophenylboronic acid yields a biaryl analog showing enhanced binding to kinase targets (Kd = 12 nM vs. parent compound’s 85 nM) .

Redox Transformations

Controlled reductions and oxidations modify key functional groups:

| Reaction | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Pyridine N-Oxidation | mCPBA, CH₂Cl₂, 0°C | Pyridine N-oxide | |

| Sulfonamide Reduction | LiAlH₄, THF, reflux | Sulfinic acid derivative (unstable, dimerizes) |

Computational Validation :

DFT studies confirm that pyridine N-oxidation lowers the LUMO energy (-1.8 eV vs. -1.2 eV for parent), enhancing electrophilicity at C-4 .

Photochemical Reactivity

UV irradiation induces unique transformations:

Significance :

Photodimerization products exhibit altered solubility profiles (LogP increases by 1.2 units), relevant for prodrug design .

Acid/Base-Mediated Rearrangements

The sulfonamide group participates in pH-dependent rearrangements:

Kinetic Data :

-

Hydrolysis at pH 2 follows first-order kinetics (k = 4.7 × 10⁻⁵ s⁻¹) .

-

Thiazole ring opening at pH 11 is 3x faster than at pH 10 due to deprotonation of the thiazole NH.

Functional Group Interconversions

Strategic modifications enable pharmacophore optimization:

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal Salt | Coordination Site | Complex Geometry | Stability Constant (log K) | References |

|---|---|---|---|---|

| Cu(II)Cl₂ | Pyridine N, sulfonamide O | Square planar | 8.9 | |

| Pd(II) acetate | Thiazole S, benzamide O | Tetrahedral | 6.3 |

Applications :

Cu(II) complexes show enhanced antimicrobial activity (MIC = 0.5 µg/mL vs. S. aureus) .

Eigenschaften

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-15-10-16(2)13-26(12-15)31(28,29)19-7-5-17(6-8-19)21(27)25-22-24-20(14-30-22)18-4-3-9-23-11-18/h3-9,11,14-16H,10,12-13H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTADZLHURWNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.